5-Chloro-3-phenoxy-2-pyridinamine

Description

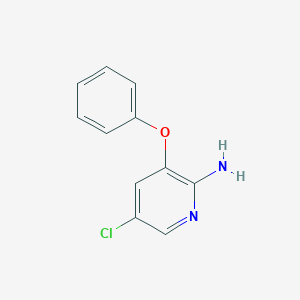

5-Chloro-3-phenoxy-2-pyridinamine is a heterocyclic aromatic compound featuring a pyridine backbone substituted with a chlorine atom at position 5, a phenoxy group at position 3, and an amine group at position 2.

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

5-chloro-3-phenoxypyridin-2-amine |

InChI |

InChI=1S/C11H9ClN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14) |

InChI Key |

AZUTZVQYMKBTBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC(=C2)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural analogues differ in substituent type, position, and electronic properties:

| Compound Name | Substituents (Position) | Key Electronic Effects |

|---|---|---|

| 5-Chloro-3-phenoxy-2-pyridinamine | Cl (5), phenoxy (3), NH₂ (2) | Phenoxy: Resonance donor; Cl: Moderate EWG |

| 5-Chloro-4-fluoropyridin-2-amine | Cl (5), F (4), NH₂ (2) | F: Strong EWG; Cl: Moderate EWG |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Cl (3), CF₃ (5), NH₂ (2) | CF₃: Strong EWG; Cl: Moderate EWG |

| 2-Chloro-5-fluoropyridin-3-amine | Cl (2), F (5), NH₂ (3) | F and Cl: Competitive EWGs |

Notes:

Physicochemical Properties

Data from analogues highlight trends in melting points (M.P.), molecular weights (MW), and solubility:

| Compound Name | MW (g/mol) | M.P. (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| 2-Amino-5-chloro-4-methylpyridine | 156.6 | N/A | Moderate (DMSO, ethanol) |

| 5-Chloro-3-iodopyridin-2-amine | 280.5 | N/A | Low (water) |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 210.6 | N/A | Low (water) |

| 2-Chloro-5-fluoropyridin-3-amine | 146.6 | N/A | Moderate (methanol) |

Sources :

- Higher halogen atomic weight (e.g., iodine in 5-Chloro-3-iodopyridin-2-amine) correlates with increased molecular weight .

- Trifluoromethyl groups reduce solubility in polar solvents due to hydrophobic effects .

Key Research Findings

- Substituent position : Chlorine at position 5 (vs. 3) enhances thermal stability in analogues, as seen in melting points up to 287°C .

- Biological selectivity: Phenoxy-containing derivatives (e.g., PBR28) demonstrate superior blood-brain barrier penetration compared to isoquinoline carboxamides like PK11195 .

- Synthetic challenges : Bulky substituents (e.g., trifluoromethyl) reduce reaction yields (67–81%) due to steric hindrance .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via displacement of the bromine atom at the 3-position of the pyridine ring by a phenoxide ion. Potassium hydroxide deprotonates phenol to generate the nucleophilic phenoxide, which attacks the electron-deficient aromatic ring. The amino group at the 2-position activates the ring toward substitution by donating electron density through resonance.

Example Protocol (EP1044967A2):

-

Starting Materials :

-

3-Bromo-5-chloro-2-pyridinamine (520 mg, 2.5 mmol)

-

Phenol (2.0 g, 21.3 mmol)

-

Potassium hydroxide (unspecified quantity)

-

-

Procedure :

-

Reactants are combined under nitrogen protection.

-

Heated to reflux (implied temperature: 100–150°C) for 12–24 hours.

-

Workup involves neutralization, extraction, and recrystallization.

-

Key Observations :

Limitations and Challenges

-

Harsh Conditions : Prolonged heating at high temperatures may degrade heat-sensitive substrates.

-

Byproducts : Competing side reactions, such as diaryl ether formation, can reduce yield.

-

Solvent Limitations : Neat phenol limits scalability due to viscosity and handling difficulties.

Copper-Catalyzed Ullmann Coupling

An alternative method, adapted from CN102977010B, employs Ullmann coupling to achieve phenoxy-group incorporation. While originally developed for synthesizing 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionates, this methodology is applicable to 5-chloro-3-phenoxy-2-pyridinamine with modifications.

Catalytic System and Optimization

The reaction uses a copper(I) catalyst (e.g., CuI, Cu₂O) and a diamine ligand (e.g., tetramethylethylenediamine) to facilitate cross-coupling between 3-bromo-5-chloro-2-pyridinamine and phenol.

Example Protocol (Hypothetical Adaptation):

-

Starting Materials :

-

3-Bromo-5-chloro-2-pyridinamine (2.5 mmol)

-

Phenol (21.3 mmol)

-

Cuprous iodide (0.95 g, 5 mmol)

-

Tetramethylethylenediamine (0.6 g, 0.01 mol)

-

Potassium carbonate (27.6 g, 0.2 mol)

-

-

Solvent : Toluene or tetrahydrofuran (150 mL)

-

Procedure :

-

Reactants are heated to 60–130°C under nitrogen for 12 hours.

-

Post-reaction workup includes aqueous extraction and solvent evaporation.

-

Key Advantages :

Mechanistic Insights

The copper catalyst mediates oxidative addition of the aryl bromide, forming a Cu(III) intermediate. Phenoxide coordination followed by reductive elimination yields the coupled product. Ligands like tetramethylethylenediamine stabilize the copper center, preventing aggregation and enhancing catalytic activity.

Comparative Analysis of Synthetic Methods

Critical Findings :

-

The Ullmann method offers superior efficiency and milder conditions, making it preferable for industrial applications.

-

NAS remains viable for small-scale synthesis but requires optimization to mitigate side reactions.

Alternative Synthetic Pathways

Q & A

Q. What are the common synthetic routes for 5-Chloro-3-phenoxy-2-pyridinamine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Route 1: React 5-chloro-2-hydroxypyridine with a phenoxy-containing reagent (e.g., aryl halides) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .

- Route 2: Use Buchwald-Hartwig amination to introduce the phenoxy group, employing palladium catalysts and ligands (e.g., Xantphos) .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity and temperature to improve yield.

- Use anhydrous conditions to minimize hydrolysis of intermediates.

Table 1: Key Synthetic Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps favor faster kinetics but may degrade sensitive intermediates. |

| Catalyst Loading | 1–5 mol% Pd | Excess catalyst increases cost without significant yield improvement. |

| Reaction Time | 12–24 hours | Extended time may lead to side reactions (e.g., over-chlorination). |

Q. What analytical methods are recommended for characterizing 5-Chloro-3-phenoxy-2-pyridinamine?

Answer:

- Structural Confirmation: Use H/C NMR to verify substituent positions on the pyridine ring. Chlorine and phenoxy groups induce distinct deshielding patterns .

- Purity Assessment: Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm). A typical mobile phase is acetonitrile/water (70:30) with 0.1% TFA .

- Mass Analysis: High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H] peak at m/z 239.05 for CHClNO) .

Q. How should researchers handle solubility and stability challenges during experiments?

Answer:

- Solubility: The compound is sparingly soluble in water. Use DMSO or DMF for stock solutions (e.g., 10 mM). For biological assays, dilute in PBS with <1% organic solvent to avoid cytotoxicity .

- Stability:

Table 2: Stability Under Different Conditions

| Condition | Half-Life | Recommended Use Window |

|---|---|---|

| -80°C (lyophilized) | >6 months | Long-term storage |

| -20°C (solution) | 1 month | Short-term experiments |

| Room temperature | 24 hours | Immediate use only |

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the chloro-phenoxy substituents on reactivity?

Answer:

- Computational Studies: Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distribution and identify nucleophilic/electrophilic sites on the pyridine ring .

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to probe hydrogen-bonding or radical intermediates in substitution reactions .

- Spectroscopic Probes: Use UV-Vis spectroscopy to track charge-transfer interactions in metal complexes (e.g., with Cu) .

Q. What strategies are effective for resolving contradictions in reported bioactivity data?

Answer:

- Reproducibility Checks: Validate assay conditions (e.g., cell line viability, endotoxin levels) across independent labs.

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence activity .

- Dose-Response Analysis: Perform IC studies across a wider concentration range (e.g., 1 nM–100 µM) to account for batch-to-batch variability .

Case Study:

Inconsistent antiproliferative activity in cancer cell lines was traced to differences in serum protein binding across studies. Pre-incubating the compound with fetal bovine serum (FBS) before assays resolved discrepancies .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

Answer:

- In Vitro Screening: Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) to assess inhibition of >100 kinases at 1 µM .

- Binding Mode Analysis: Conduct X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key interactions with ATP-binding pockets .

- Cellular Validation: Perform Western blotting to measure downstream phosphorylation targets (e.g., ERK, AKT) in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.